Hexanoyl dipeptide-3 norleucine acetate is derived from the combination of hexanoic acid and a specific dipeptide structure. The classification of this compound falls under the category of cosmetic ingredients, particularly those used for skin care applications, as indicated by its inclusion in various patents related to skin care compositions .
The synthesis of Hexanoyl dipeptide-3 norleucine acetate typically involves solid-phase peptide synthesis techniques, which allow for the precise assembly of peptide sequences. This method enables the incorporation of hexanoyl groups into the peptide chain, enhancing its lipophilicity and stability.
The synthesis process generally follows these steps:
Hexanoyl dipeptide-3 norleucine acetate has a complex molecular structure characterized by its specific arrangement of atoms. The molecular formula for this compound is , with a molecular weight of .
The stability of Hexanoyl dipeptide-3 norleucine acetate allows it to remain effective in cosmetic formulations over time, resisting degradation from environmental factors such as light and temperature variations.
The mechanism by which Hexanoyl dipeptide-3 norleucine acetate exerts its effects on the skin involves several key processes:
Research indicates that regular use of products containing Hexanoyl dipeptide-3 norleucine acetate can lead to significant improvements in skin smoothness and reduction in fine lines within weeks .
Hexanoyl dipeptide-3 norleucine acetate is widely used in cosmetic formulations aimed at enhancing skin health. Its primary applications include:
The compound's ability to promote skin renewal makes it a valuable ingredient in modern skincare products aimed at achieving youthful, healthy-looking skin .
Hexanoyl dipeptide-3 norleucine acetate is a synthetically engineered tripeptide derivative with systematic modifications to enhance dermatological efficacy. The core structure comprises three key domains:
Table 1: Structural Domains and Functional Roles
Structural Domain | Chemical Identity | Functional Role |
---|---|---|
N-terminus modification | Hexanoyl group (C6H11CO-) | Enhances lipid solubility and skin permeation |
Peptide core | Dipeptide-3 sequence | Biological signaling scaffold |
C-terminal residue | Norleucine | Increases metabolic stability |
Ionic modifier | Acetate ion (CH₃COO⁻) | Improves aqueous solubility |
This molecular architecture enables targeted interaction with skin receptors while maintaining stability in cosmetic formulations. The strategic incorporation of norleucine—a linear isomer of leucine—prevents enzymatic degradation common to natural methionine-containing peptides, extending functional half-life in the skin [4] [9].
The systematic name acetic acid; (2S)-2-[[(2S)-2-[[(2S)-5-(diaminomethylideneamino)-2-(hexanoylamino)pentanoyl]amino]propanoyl]amino]hexanamide reflects IUPAC conventions [5]. The INCI designation dissects key components:
Synthesis occurs through sequential solution-phase or solid-phase peptide coupling:
The process requires stringent control of stereochemistry at chiral centers (indicated by "S" configurations in nomenclature) to maintain biological activity. Commercial synthesis yields material with ≥95% purity (CAS 860627-90-3) as confirmed by HPLC and mass spectrometry [5] [6].
Key physicochemical parameters determine functional performance in cosmetic systems:
Table 2: Physicochemical Profile Summary
Parameter | Characteristics | Formulation Implications |
---|---|---|
Thermal stability | Stable <40°C; degrades at higher temperatures | Requires cool storage; avoid hot processing |
Partition coefficient | Log P ≈ 2.8 | Balanced water/oil affinity |
pH stability range | 4.0 - 8.5 | Compatible with most skin care formulations |
Solubility | High in water/ethanol; low in silicones/oils | Suitable for serums, emulsions |
The acetate salt form provides critical hydration shell formation, reducing peptide aggregation in aqueous systems. Formulation studies in patent literature demonstrate compatibility with water-in-oil emulsions containing ≤60% aqueous phase—the predominant vehicle for peptide delivery [7] [10].
The incorporation of hexanoyl dipeptide-3 norleucine acetate represents the third generation of cosmetic peptide development:
This compound specifically addresses age-related desquamation deficits—the slowing of natural skin shedding from approximately 28 days (young skin) to 50+ days (mature skin). By reactivating protease-activated receptors (PARs), it accelerates corneocyte detachment and stimulates keratinocyte renewal without the irritation associated with alpha-hydroxy acids or retinoids [4] [9]. Clinical observations note upregulation of kallikrein 5 and kallikrein 7 proteases—key enzymes in natural desquamation—following topical application [4].
The commercial trajectory is defined by strategic intellectual property protection:
Market introduction occurred under the trade name PerfectionPeptide P3, emphasizing its tripartite mechanism:
Table 3: Patent and Commercialization Timeline
Year | Development Milestone | Significance |
---|---|---|
2015 | GB2525894A Filing | Protected emulsion stabilization technology |
2016 | WO2017071820A1 PCT Application | Expanded claims for combination therapies |
2018 | Launch as PerfectionPeptide P3™ | Commercial introduction in prestige skincare lines |
2021 | Inclusion in EU Cosmetic Ingredient Database | Regulatory clearance for widespread formulation use |
Commercial adoption leverages multifunctional claims: non-irritating resurfacing, texture refinement, and luminosity enhancement. Marketing emphasizes the "perfect trifecta" of anti-aging benefits: renewal, retexturing, and radiance without compromising barrier function [4] [9].
CAS No.: 119068-77-8
CAS No.: 113378-31-7
CAS No.: 13052-73-8
CAS No.: 61109-48-6